(Benzo-15-crown-5)-4'-carbonitrile
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Overview
Description
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile is a complex organic compound with the molecular formula C14H20O5. It is also known as a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in understanding ion transport and membrane dynamics.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to encapsulate ions could be leveraged to transport therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile include other crown ethers such as:
Benzo-15-crown-5: The parent compound, known for its ability to complex with potassium ions.
Dibenzo-18-crown-6: A larger crown ether that can complex with larger cations like sodium and potassium.
18-crown-6: Another crown ether with a similar structure but without the benzene ring, used for complexing with potassium ions
Biological Activity
(Benzo-15-crown-5)-4'-carbonitrile is a derivative of benzo-15-crown-5, a well-known macrocyclic compound that exhibits significant biological activity due to its ability to selectively bind cations. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a crown ether structure that allows it to form complexes with various metal ions. The presence of the carbonitrile group enhances its reactivity and potential biological interactions. The molecular formula can be represented as C₁₅H₁₃N₁O₅, indicating the presence of five oxygen atoms within the crown structure.
The biological activity of this compound primarily relies on its ability to coordinate with metal ions, which can influence various biochemical pathways. The binding affinity for specific cations, such as sodium and potassium ions, allows it to modulate physiological processes, including enzyme activity and ion transport across cell membranes.
Binding Affinity
Recent studies have demonstrated that this compound exhibits high selectivity for sodium ions over other cations. This selectivity is crucial for its function in biological systems, particularly those involving neurotransmission and muscle contraction.
Antimicrobial Activity
Research indicates that compounds derived from benzo-15-crown-5 exhibit antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes through ion transport interference.
Anticancer Properties
In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with metal ions that play a role in cell signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent in clinical settings .
- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating substantial cytotoxicity. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Data Tables
Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Biofilm reduction |
Antimicrobial | Escherichia coli | 100 | Inhibition of growth |
Cytotoxicity | MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile |
InChI |
InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2 |
InChI Key |
MWZQNDKERCFKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1 |
Origin of Product |
United States |
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